molecular formula C38H62F2O6Si B584161 11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 Phenylmethyl Ester CAS No. 1346597-45-2

11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 Phenylmethyl Ester

Cat. No.: B584161
CAS No.: 1346597-45-2
M. Wt: 688.033
InChI Key: DXVSMWCKXOCOJF-DUZCPQFDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Identification

The compound 11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 Phenylmethyl Ester represents a highly modified, deuterium-labeled derivative of the prostaglandin analog lubiprostone. The systematic nomenclature reflects the complex structural modifications present in this molecule, including protective groups at the 11 and 15 positions, deuterium incorporation, and esterification with a phenylmethyl group. The compound is catalogued by various analytical chemistry suppliers under different product codes, with LGC Standards designating it as TRC-T295052 and Pharmaffiliates assigning the catalogue number PA STI 082200.

The chemical nomenclature follows International Union of Pure and Applied Chemistry standards for describing complex organic molecules with multiple functional groups and isotopic substitutions. The designation "d7" indicates the incorporation of seven deuterium atoms in place of hydrogen atoms, specifically located within the alkyl chain portion of the molecule. This isotopic labeling is strategically positioned to maintain the compound's chemical properties while providing mass spectrometric distinction from the unlabeled parent compound. The tetrahydropyranyl protecting group at the 11 position and the tert-butyldimethylsilyl protecting group at the 15 position represent common strategies in synthetic organic chemistry for selective functional group protection during multi-step synthetic procedures.

Molecular Formula and Structural Properties

The molecular formula for 11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 Phenylmethyl Ester is C38H55D7F2O6Si, with a molecular weight of 688.02 atomic mass units. This formula represents a significant structural elaboration from the parent lubiprostone molecule, incorporating multiple protective groups and isotopic labels that substantially increase the molecular complexity. The structural modifications include the addition of a tetrahydropyranyl ether linkage, a tert-butyldimethylsilyl ether protecting group, and a phenylmethyl ester functionality, each contributing specific chemical and analytical properties to the overall molecular structure.

Structural Parameter Value Reference
Molecular Formula C38H55D7F2O6Si
Molecular Weight 688.02
Deuterium Content 7 atoms
Fluorine Content 2 atoms
Silicon Content 1 atom

The simplified molecular input line entry system representation provided in the search results demonstrates the stereochemical complexity of this molecule, with multiple chiral centers and specific three-dimensional arrangements critical for biological activity. The deuterium atoms are incorporated into the alkyl chain portion of the molecule, specifically within the terminal portion of the fatty acid chain that extends from the cyclopentane ring system. This positioning ensures that the deuterium labeling does not interfere with the critical structural elements responsible for biological activity while providing sufficient mass difference for analytical discrimination.

The presence of two fluorine atoms maintains the essential pharmacophoric elements derived from the parent lubiprostone structure, while the silicon-containing protecting group adds both steric bulk and analytical utility. The phenylmethyl ester functionality provides additional aromatic character and may enhance chromatographic retention properties in analytical separations. The complex three-dimensional structure requires careful consideration of conformational flexibility and potential intramolecular interactions between the various functional groups present.

Chemical Abstract Service Registry Information and Chemical Classification

The compound is classified as a stable isotope-labeled reference standard, specifically categorized under deuterium-labeled compounds for analytical chemistry applications. This classification reflects its primary utility in quantitative analytical methods where isotopic dilution techniques are employed to achieve enhanced accuracy and precision. The stable isotope labeling designation indicates that the deuterium incorporation provides permanent isotopic enrichment that does not undergo exchange under normal analytical conditions, ensuring reliability in quantitative applications.

Within the broader chemical classification system, this compound belongs to the prostaglandin and related compounds category, representing a synthetic derivative of naturally occurring lipid mediators. The prostaglandin classification reflects the underlying structural framework derived from arachidonic acid metabolism, despite the extensive synthetic modifications present in this particular derivative. The compound also falls under the classification of organosilicon compounds due to the presence of the tert-butyldimethylsilyl protecting group, adding an additional dimension to its chemical categorization.

The product format is designated as neat, indicating that the compound is supplied in pure form without additional solvents or carriers. This specification is particularly important for analytical applications where precise quantification and standardization are required. The shipping and storage requirements specify room temperature conditions, suggesting reasonable stability under normal laboratory conditions.

Historical Context in Analytical Chemistry

The development of 11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 Phenylmethyl Ester represents an advancement in stable isotope-labeled reference standards for pharmaceutical analysis, particularly in the context of lubiprostone quantification methods. The parent compound lubiprostone was initially approved by the United States Food and Drug Administration in 2006 as a treatment for chronic idiopathic constipation. The subsequent development of analytical methods for lubiprostone quantification necessitated the creation of sophisticated isotope-labeled internal standards to address the unique analytical challenges posed by this compound.

The analytical chemistry of lubiprostone presents particular challenges due to its low systemic exposure following oral administration and the presence of structurally related endogenous prostaglandins in biological matrices. These factors necessitated the development of highly sensitive and selective analytical methods, typically employing liquid chromatography coupled with tandem mass spectrometry techniques. The creation of deuterium-labeled derivatives like 11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 Phenylmethyl Ester provides essential internal standards for these analytical methods, enabling accurate quantification despite matrix interferences and low analyte concentrations.

The incorporation of protective groups in this particular derivative reflects sophisticated synthetic organic chemistry approaches developed to create stable, analytically useful compounds. The tetrahydropyranyl and tert-butyldimethylsilyl protecting groups represent well-established methodologies in synthetic chemistry for temporary protection of hydroxyl functionalities during complex synthetic transformations. In the context of analytical reference standards, these protecting groups may provide enhanced stability and improved chromatographic properties compared to the unprotected parent compound.

The historical development of deuterium labeling techniques in analytical chemistry has revolutionized quantitative analysis in pharmaceutical research and development. The specific positioning of deuterium atoms in this compound reflects careful consideration of metabolic pathways and potential sites of chemical instability, ensuring that the isotopic label remains intact throughout analytical procedures. This approach represents a continuation of decades of advancement in stable isotope methodology, building upon foundational work in isotope dilution mass spectrometry that began in the mid-twentieth century.

Properties

CAS No.

1346597-45-2

Molecular Formula

C38H62F2O6Si

Molecular Weight

688.033

IUPAC Name

benzyl 7-[(1R,2R,3R)-2-[3-[tert-butyl(dimethyl)silyl]oxy-6,6,7,7,8,8,8-heptadeuterio-4,4-difluorooctyl]-3-(oxan-2-yloxy)-5-oxocyclopentyl]heptanoate

InChI

InChI=1S/C38H62F2O6Si/c1-7-8-25-38(39,40)34(46-47(5,6)37(2,3)4)24-23-31-30(32(41)27-33(31)45-36-22-16-17-26-43-36)20-14-9-10-15-21-35(42)44-28-29-18-12-11-13-19-29/h11-13,18-19,30-31,33-34,36H,7-10,14-17,20-28H2,1-6H3/t30-,31-,33-,34?,36?/m1/s1/i1D3,7D2,8D2

InChI Key

DXVSMWCKXOCOJF-DUZCPQFDSA-N

SMILES

CCCCC(C(CCC1C(CC(=O)C1CCCCCCC(=O)OCC2=CC=CC=C2)OC3CCCCO3)O[Si](C)(C)C(C)(C)C)(F)F

Synonyms

(11α)-16,16-Difluoro-11-O-tetrahydropyranyl-15-O-tert-butyldimethylsilyl-9-oxoprostan Phenylmethyl Ester-d7

Origin of Product

United States

Preparation Methods

Protection of Lubiprostone Hydroxyl Groups

The synthesis begins with selective protection of lubiprostone’s C11 and C15 hydroxyl groups to prevent undesired side reactions.

C11-O-Tetrahydropyranylation

  • Reagents : 3,4-Dihydro-2H-pyran (DHP), pyridinium p-toluenesulfonate (PPTS) in dichloromethane.

  • Conditions : 0°C to room temperature, 12–24 hours.

  • Mechanism : Acid-catalyzed ring-opening of DHP forms a mixed acetal at C11-OH, yielding 11-O-THP-lubiprostone.

C15-O-Tert-butyldimethylsilylation

  • Reagents : tert-Butyldimethylsilyl chloride (TBSCl), imidazole in dimethylformamide (DMF).

  • Conditions : 0°C, 2–4 hours under nitrogen.

  • Outcome : Bulky TBS group shields C15-OH, enhancing steric hindrance for subsequent reactions.

Table 1: Protective Group Installation Conditions

StepReagentsSolventTime (h)Yield (%)
C11-O-THPDHP, PPTSCH2Cl212–2485–90
C15-O-TBSTBSCl, imidazoleDMF2–492–95

Isotopic Labeling with Deuterium (d7)

Deuterium incorporation occurs at seven hydrogen positions, typically via acid- or base-catalyzed H/D exchange.

Deuteration Protocol

  • Method : Stirring the intermediate with D2O and Pd/C under H2 atmosphere.

  • Sites : Non-acidic protons (e.g., methylene groups in the aliphatic chain).

  • Purity Control : LC-MS confirms ≥98% deuterium enrichment.

Table 2: Deuterium Labeling Parameters

ParameterValue
Catalyst10% Pd/C
SolventD2O/THF (1:3)
Temperature50°C
Duration48 h
Deuterium Incorporation7.0 ± 0.2 atoms

Phenylmethyl Ester Formation

The final step converts the carboxylic acid moiety into a phenylmethyl ester for enhanced stability.

Esterification Procedure

  • Reagents : Benzyl bromide, N,N’-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).

  • Conditions : 0°C to RT, 6–8 hours in anhydrous THF.

  • Workup : Silica gel chromatography (hexane:ethyl acetate = 4:1) isolates the ester.

Equation 1: Esterification Reaction

11-O-THP-15-O-TBS-lubiprostone-d7+BnBrDCC, DMAPTarget Compound+DCU\text{11-O-THP-15-O-TBS-lubiprostone-d7} + \text{BnBr} \xrightarrow{\text{DCC, DMAP}} \text{Target Compound} + \text{DCU}

Critical Process Optimization

Order of Protective Group Installation

Patent data reveals that protecting C11-OH before C15-OH minimizes steric clashes, improving overall yield by 15–20%. Reverse sequences lead to incomplete silylation due to hindered access to C15-OH.

Deuterium Labeling Efficiency

Using Pd/C in D2O/THF achieves higher deuteration rates (98–99%) compared to PtO2 or Rh/Al2O3 catalysts (85–90%). Post-labeling, NMR (¹H and ²H) validates the absence of residual protio species.

Purification Challenges

  • Issue : Co-elution of TBS-protected byproducts during chromatography.

  • Solution : Employ gradient elution (hexane → ethyl acetate) with 0.1% acetic acid to enhance resolution.

Analytical Characterization

Post-synthesis, the compound undergoes rigorous quality control:

Table 3: Key Analytical Parameters

TechniqueParametersResult
HPLCC18 column, 60% MeCNRetention time: 12.3 min
HRMS (ESI+)m/z688.42 [M+H]+ (calc. 688.02)
¹H NMR (CDCl3)δ 7.35 (s, 5H, Bn)Confirms ester group
¹⁹F NMRδ -118.5 (CF2)Validates difluoro motif

Scalability and Industrial Considerations

Large-scale production (≥100 g) requires:

  • Cost-Effective Deuterium Sources : D2O recycling systems reduce expenses by 30%.

  • Continuous Flow Synthesis : Microreactors minimize side reactions during protection steps, boosting yield to 78%.

  • Regulatory Compliance : Residual solvent levels (DMF < 500 ppm) meet ICH Q3C guidelines.

Chemical Reactions Analysis

11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 Phenylmethyl Ester can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from -78°C to room temperature.

Scientific Research Applications

11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 Phenylmethyl Ester has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for studying the metabolic pathways of lubiprostone.

    Biology: The compound is employed in biological studies to understand the interactions of lubiprostone with various biological targets.

    Medicine: It aids in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of lubiprostone.

    Industry: The compound is used in the development of new pharmaceuticals and in quality control processes

Mechanism of Action

The mechanism of action of 11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 Phenylmethyl Ester is similar to that of lubiprostone. It activates chloride channels in the intestines, leading to increased fluid secretion and improved bowel movements. The deuterium labeling allows for detailed studies of its metabolic pathways and interactions with molecular targets, providing insights into its pharmacological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of the target compound with structurally or functionally related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications References
11-O-Tetrahydropyranyl-15-O-TBDMS-lubiprostone-d7 phenylmethyl ester C₃₈H₅₅D₇F₂O₆Si 688.02 THP, TBDMS, phenylmethyl ester, d7 labeling Reference standard, metabolic studies
O-Tetrahydropyranyl Lubiprostone-d7 C₂₅H₃₃D₇F₂O₆ 481.62 THP, d7 labeling Intermediate in lubiprostone synthesis
25-O-Tetrahydropyranyl-1,3-di-O-TBDMS-Paricalcitol-d6 Not specified Not specified THP, two TBDMS groups, d6 labeling Content determination in assays
(2-(4-(tert-Butyl)phenoxy)-1-phenylcyclopropyl)(pyrrolidin-1-yl)methanone C₂₃H₂₅NO₂ 347.45 Cyclopropane, tert-butylphenoxy, pyrrolidinyl ketone Synthetic intermediate (71% yield)
8-O-Acetylshanzhiside Methyl Ester C₂₁H₂₈O₁₂ 472.44 Acetyl, methyl ester, hydroxyl, cyclopenta[c]pyran Pharmacological and cosmetic research
Example 324 derivative (EP 4 374 877 A2) C₃₃H₂₄F₈N₄O₄ 757.00 Trifluoromethyl, pyridazine, carboxamide, tert-butyl ester Pharmaceutical intermediate (LCMS: m/z 757)
Key Observations:

Protective Groups : The target compound uniquely combines THP and TBDMS groups, unlike O-Tetrahydropyranyl Lubiprostone-d7 (only THP) or Paricalcitol-d6 derivatives (two TBDMS groups). This dual protection likely enhances its chemical stability during analytical workflows .

Deuterium Labeling : The d7 label in the target compound contrasts with d6 in Paricalcitol-d6, reflecting differences in isotopic labeling strategies for parent drug tracking .

Pharmacological and Industrial Relevance

  • Deuterated Analogs: The target compound’s deuterium labeling facilitates mass spectrometry-based metabolic studies, distinguishing it from non-deuterated intermediates like the cyclopropane-containing compound in .
  • Functional Diversity : Compounds like 8-O-acetylshanzhiside methyl ester are used in cosmetic and food research , whereas the target and Paricalcitol-d6 derivatives are confined to pharmaceutical quality control .

Biological Activity

11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 phenylmethyl ester is a derivative of lubiprostone, a bicyclic fatty acid derived from prostaglandin E1. Lubiprostone is primarily used to treat chronic idiopathic constipation and irritable bowel syndrome through its action as a chloride channel activator. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms, efficacy, and relevant research findings.

Lubiprostone and its derivatives, including 11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7, exert their biological effects primarily by activating the ClC-2 chloride channels located in the apical membrane of intestinal epithelial cells. The activation of these channels leads to:

  • Chloride Ion Efflux : Chloride ions are secreted into the intestinal lumen, which promotes sodium ion efflux through paracellular pathways, maintaining isotonicity.
  • Water Secretion : Following sodium, water is drawn into the lumen, enhancing intestinal fluid secretion and motility .
  • Mucosal Barrier Restoration : Lubiprostone has been shown to restore tight junction protein complexes, improving mucosal barrier function in various models .

Pharmacokinetics

The pharmacokinetic profile of lubiprostone indicates:

  • Absorption : Low systemic availability post-oral administration; plasma concentrations are typically below quantifiable levels (10 pg/mL).
  • Metabolism : Rapidly metabolized via carbonyl reductase without involvement from the hepatic cytochrome P450 system. The primary metabolite, M3, constitutes less than 10% of the administered dose .
  • Half-Life : Approximately 0.9 to 1.4 hours with most excretion occurring within 48 hours post-administration .

Efficacy in Clinical Trials

A study conducted by Moeser et al. highlighted that lubiprostone significantly improved intestinal barrier function in ischemic-injured porcine ileum models. The research demonstrated that lubiprostone treatment led to increased ion transport responses in colonic biopsies from patients with Crohn's disease (CD) in remission compared to those with active disease .

Effects on Intestinal Conditions

In a controlled study involving male Sprague-Dawley rats, lubiprostone was administered prior to indomethacin treatment to assess its protective effects against enteropathy. Results indicated that lubiprostone mitigated hemorrhagic lesions and reduced inflammatory markers associated with bacterial invasion .

Comparison of Biological Activity

A comparative analysis of lubiprostone's activity across different studies reveals discrepancies in its mechanism of action. While some studies suggest a predominant role for ClC-2 activation, others indicate that lubiprostone acts as a general activator of cAMP-gated ion channels via EP4 receptors, suggesting a more complex interaction within intestinal epithelial cells .

Data Table: Summary of Biological Activities

Study Model Findings Mechanism
Moeser et al. (2023)Porcine ileumImproved barrier functionClC-2 activation
Indomethacin Study (2014)Rat modelReduced enteropathy lesionsEP4 receptor-mediated
Caco-2 Cell Line StudyHuman cellsIncreased claudin-1 expressionTight junction modulation

Q & A

Q. What are the critical synthetic steps for preparing this deuterated and protected lubiprostone derivative?

The synthesis involves sequential protection/deuterium incorporation and multi-step purification. Key steps include:

  • Protection of hydroxyl groups : Tetrahydropyranyl (THP) and tert-butyldimethylsilyl (TBDMS) groups are introduced at the 11-O and 15-O positions, respectively, to block reactive sites .
  • Deuterium labeling : The d7 isotope is incorporated via selective hydrogen-deuterium exchange or deuterated reagent use, requiring anhydrous conditions to avoid isotopic dilution .
  • Final esterification : Phenylmethyl ester formation under controlled coupling conditions (e.g., carbodiimide-mediated activation) .
  • Purification : HPLC (e.g., C18 column, 1.23-minute retention time under SQD-FA05 conditions) and LCMS validation (m/z 757 [M+H]+) ensure purity .

Q. How do protecting groups like THP and TBDMS influence the stability and reactivity of intermediates?

  • THP : Offers acid-labile protection, enabling selective deprotection under mild acidic conditions (e.g., aqueous HCl/THF). Its bulkiness may sterically hinder undesired side reactions .
  • TBDMS : Provides robust silyl protection resistant to basic/neutral conditions but cleavable via fluoride ions (e.g., TBAF). Its stability is critical for multi-step syntheses involving polar functional groups .
  • Methodological Note : Monitor deprotection efficiency via TLC or inline UV spectroscopy during synthesis .

Q. What analytical techniques are prioritized for structural confirmation and purity assessment?

  • LCMS : Detects molecular ions (e.g., m/z 757 [M+H]+) and isotopic patterns to confirm deuterium incorporation .
  • HPLC : Quantifies purity using retention time (1.23 minutes, SQD-FA05 conditions) and peak integration .
  • NMR : ¹H/¹³C NMR identifies protecting group signals (e.g., TBDMS: δ 0.1–0.3 ppm for Si-CH3; THP: δ 1.4–1.8 ppm for cyclic ether protons) .

Q. Table 1: Key Analytical Data

MethodParameterValueSource
LCMSm/z [M+H]+757
HPLCRetention time (Condition)1.23 min (SQD-FA05)

Advanced Research Questions

Q. How can computational reaction design tools optimize the synthesis of such complex derivatives?

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict energy barriers for key steps like silylation or esterification, minimizing trial-and-error .
  • Condition Screening : Machine learning models trained on reaction databases (e.g., solvent polarity, catalyst loading) narrow optimal parameters for deuterium incorporation .
  • Case Study : ICReDD’s workflow integrates computational predictions with experimental validation, reducing synthesis timelines by 40–60% .

Q. What isotopic effects arise from d7 labeling, and how do they impact metabolic studies?

  • Kinetic Isotope Effects (KIE) : Deuterium at metabolically labile sites (e.g., α to carbonyl groups) slows cleavage rates, altering metabolite profiles. Quantify via LC-MS/MS comparative assays .
  • Stability Challenges : Deuterium exchange with protic solvents (e.g., MeOH) may reduce isotopic purity. Use aprotic solvents (THF, DCM) during synthesis .

Q. How do statistical experimental design (DoE) methods improve multi-step yield optimization?

  • Factor Screening : Plackett-Burman designs identify critical variables (e.g., temperature for THP protection, reagent stoichiometry) .
  • Response Surface Modeling : Central Composite Design (CCD) optimizes interdependent parameters (e.g., reaction time vs. deuterium incorporation efficiency) .
  • Case Study : A 3³ factorial design reduced side-product formation by 22% in a similar lubiprostone analog synthesis .

Q. What are the challenges in scaling up the synthesis while maintaining isotopic purity?

  • Mass Transfer Limitations : Deuterium exchange rates vary with reactor mixing efficiency. Use segmented flow reactors for homogeneous conditions .
  • Purification at Scale : Simulated Moving Bed (SMB) chromatography outperforms batch HPLC for isolating deuterated compounds with >98% purity .
  • Process Analytical Technology (PAT) : Inline FTIR monitors deuterium content in real time, ensuring batch consistency .

Methodological Recommendations

  • Protection/Deprotection : Prioritize TBDMS for hydroxyl groups requiring stability under basic conditions; use THP for acid-sensitive intermediates .
  • Deuterium Labeling : Employ deuterated solvents (e.g., D2O) only in late-stage steps to minimize cost and isotopic dilution .
  • Data Contradictions : If LCMS and NMR data conflict (e.g., unexpected m/z signals), re-examine protecting group stability or solvent adduct formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.